20,20,20-Trifluoroleukotriene E4
Description
However, the evidence highlights related fluorinated leukotrienes and structural analogs, such as 20,20,20-Trifluoroleukotriene B4 (LTB₄) and derivatives of leukotriene E4 (LTE₄), including 20-hydroxy-LTE4 and 20-COOH-LTE4. These analogs offer insights into the role of fluorination and functional group modifications in altering metabolic stability, receptor interactions, and biological activity .
Leukotrienes (LTs) are eicosanoids derived from arachidonic acid, playing critical roles in inflammation and immune responses. Fluorination at specific positions (e.g., C20) is a common strategy to enhance metabolic stability by resisting enzymatic degradation, as demonstrated in studies on trifluorinated LTB₄ analogs . While LTE₄ is a cysteinyl leukotriene involved in prolonged inflammatory responses, its fluorinated or hydroxylated derivatives remain less characterized in the literature provided.
Properties
CAS No. |
131074-64-1 |
|---|---|
Molecular Formula |
C23H34F3NO5S |
Molecular Weight |
493.6 g/mol |
IUPAC Name |
(5S,6R,7E,9E,11Z,14Z)-6-(2-amino-2-carboxyethyl)sulfanyl-20,20,20-trifluoro-5-hydroxyicosa-7,9,11,14-tetraenoic acid |
InChI |
InChI=1S/C23H34F3NO5S/c24-23(25,26)16-11-9-7-5-3-1-2-4-6-8-10-14-20(33-17-18(27)22(31)32)19(28)13-12-15-21(29)30/h2-6,8,10,14,18-20,28H,1,7,9,11-13,15-17,27H2,(H,29,30)(H,31,32)/b4-2-,5-3-,8-6+,14-10+/t18?,19-,20+/m0/s1 |
InChI Key |
KOJLKTXOQDHBBV-LGOCROHXSA-N |
SMILES |
C(CCC(F)(F)F)CC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)N |
Isomeric SMILES |
C(CCC(F)(F)F)C/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SCC(C(=O)O)N |
Canonical SMILES |
C(CCC(F)(F)F)CC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)N |
Synonyms |
20,20,20-trifluoroleukotriene E4 omega-F3-LTE4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
20,20,20-Trifluoroleukotriene B4 vs. Native LTB4
The trifluoro substitution at C20 in LTB₄ significantly alters its properties compared to the native compound:
This modification demonstrates that fluorination enhances metabolic stability without completely abolishing biological function, making it valuable for mechanistic studies .
20-Hydroxy-LTE4 and 20-COOH-LTE4
LTE₄ derivatives with hydroxyl or carboxyl groups at C20 exhibit distinct structural and functional differences:
12-Oxo-20-Trihydroxy-LTB4
This oxidized LTB₄ metabolite highlights the impact of functional group diversity:
- Structure : Contains a 12-keto group and three hydroxyl groups at C20 .
- Activity : Less pro-inflammatory than LTB₄, suggesting oxidation reduces potency .
- Metabolism : Formed via lipoxygenase pathways, illustrating enzymatic versatility in modifying leukotriene scaffolds .
Key Research Findings and Implications
Fluorination Enhances Stability : The trifluoro-LTB₄ analog’s resistance to β-oxidation underscores fluorination as a viable strategy for developing stable LT analogs for therapeutic research .
Functional Group Modifications Alter Activity : Hydroxylation or carboxylation at C20 in LTE₄ derivatives may modulate receptor interactions, though further studies are needed to confirm this .
Oxidation Reduces Pro-Inflammatory Effects : The 12-oxo-20-trihydroxy-LTB₄ metabolite demonstrates how enzymatic modifications can attenuate inflammatory activity .
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